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Compound of Interest

Compound Name:

3-Chloro-4-(3-

fluorophenoxy)aniline

hydrochloride

CAS No.: 1185297-43-1

Cat. No.: B1421145 Get Quote

Executive Summary
3-Chloro-4-(3-fluorophenoxy)aniline (CAS: 524953-60-4 for the free base) is a specialized

diaryl ether building block used primarily in the synthesis of Type II tyrosine kinase inhibitors

(TKIs). Its structural motif—a halogenated aniline linked via an ether bridge to a fluorinated

phenyl ring—is designed to occupy the hydrophobic pocket of kinases such as c-Met, VEGFR,

and RET, facilitating high-affinity binding in the "DFG-out" conformation.

This guide provides a validated synthetic pathway, physicochemical data, and handling

protocols for researchers utilizing this compound in medicinal chemistry campaigns.

Chemical Identity & Physicochemical Properties[1]
[2]
While the free base is the primary commercial form, the hydrochloride salt is often generated in

situ or isolated to improve solubility and stability during storage.
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Property Data

Chemical Name
3-Chloro-4-(3-fluorophenoxy)aniline

hydrochloride

CAS Number (Free Base) 524953-60-4

CAS Number (HCl Salt)
Not widely assigned; typically referenced as

524953-60-4 HCl

Molecular Formula C₁₂H₉ClFNO[1][2] · xHCl (typically x=1)

Molecular Weight
237.66 g/mol (Free Base) / ~274.12 g/mol

(Mono-HCl)

Appearance Off-white to pale beige solid

Solubility
Base: DMSO, Methanol, EtOAc. HCl Salt:

Water, Methanol.

Melting Point 78–82 °C (Free Base)

SMILES Nc1ccc(Oc2cccc(F)c2)c(Cl)c1

Validated Synthetic Pathway
The synthesis of 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride follows a robust three-

step protocol: Nucleophilic Aromatic Substitution (SₙAr), Nitro Reduction, and Salt Formation.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)
This step constructs the diaryl ether core. The choice of base and solvent is critical to minimize

side reactions (e.g., hydrolysis of the aryl halide).

Reagents: 3,4-Dichloronitrobenzene (1.0 eq), 3-Fluorophenol (1.1 eq), Potassium Carbonate

(K₂CO₃, 2.0 eq).

Solvent: DMF or DMSO (Polar aprotic solvents enhance the nucleophilicity of the

phenoxide).

Conditions: 80–100 °C, 4–6 hours.
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Mechanism: The 3-fluorophenoxide ion attacks the C-4 position of 3,4-dichloronitrobenzene.

The nitro group at the para position activates the ring for nucleophilic attack, while the chlorine

at C-3 provides steric direction, favoring substitution at C-4.

Step 2: Nitro Group Reduction
The nitro intermediate is reduced to the aniline. Iron-mediated reduction is preferred over

catalytic hydrogenation (H₂/Pd) if halogen retention (avoiding dechlorination) is a concern,

though careful hydrogenation is also viable.

Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

Solvent: Ethanol/Water (3:1).

Conditions: Reflux (80 °C), 2–4 hours.

Critical Control Point: Monitor reaction progress by TLC or LC-MS to ensure complete

conversion of the nitro group without dehalogenating the chlorine or fluorine atoms.

Step 3: Hydrochloride Salt Formation
Converting the free base to the hydrochloride salt enhances stability and water solubility for

biological assays.

Reagents: 4M HCl in Dioxane or HCl gas in Diethyl Ether.

Procedure: Dissolve the aniline (from Step 2) in dry Ethyl Acetate. Cool to 0 °C. Dropwise

add HCl solution. The salt precipitates immediately.

Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

Visualization of Synthetic Workflow
The following diagram illustrates the stepwise conversion logic, highlighting the key reagents

and intermediates.
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3,4-Dichloronitrobenzene
+ 3-Fluorophenol

Step 1: SnAr Coupling
(K2CO3, DMF, 90°C)

Intermediate:
3-Chloro-4-(3-fluorophenoxy)

nitrobenzene

Yield: ~85-90% Step 2: Reduction
(Fe/NH4Cl, EtOH/H2O)

Free Base:
3-Chloro-4-(3-fluorophenoxy)

aniline

Yield: ~90-95% Step 3: Salt Formation
(HCl in Dioxane)

Target Product:
HCL Salt

Quant.

Click to download full resolution via product page

Caption: Stepwise synthesis of 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride via SnAr

coupling and Fe reduction.

Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, researchers should compare

experimental data against these expected values.

1H NMR (400 MHz, DMSO-d₆)
δ 10.2 (br s, 3H): NH₃⁺ (Ammonium protons, specific to HCl salt).

δ 6.5 – 7.5 (m, 7H): Aromatic protons.

The 3-fluorophenoxy ring will show a characteristic multiplet pattern due to 19F-1H

coupling.

The aniline ring will show a doublet (C-5), doublet of doublets (C-6), and a doublet (C-2)

pattern, shifted downfield due to the electron-withdrawing chlorine and ammonium groups.

LC-MS (ESI+)
m/z: 238.0 [M+H]⁺ (Matches the free base mass).

Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks confirms the presence of

one Chlorine atom.

Applications in Drug Discovery
This compound serves as a "privileged scaffold" for Type II Kinase Inhibitors. Unlike Type I

inhibitors that bind to the active conformation, Type II inhibitors bind to the inactive "DFG-out"
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conformation, occupying an additional hydrophobic pocket created by the movement of the

activation loop.

Mechanism of Action:

Hinge Binding: The aniline amine (often derivatized into a urea or amide) forms hydrogen

bonds with the kinase hinge region.

Hydrophobic Pocket: The 3-fluorophenoxy moiety extends into the deep hydrophobic pocket

adjacent to the ATP binding site. The fluorine atom can engage in specific interactions with

backbone residues or increase metabolic stability.

Linker: The ether oxygen acts as a flexible linker, allowing the molecule to adopt the

necessary geometry to span the gatekeeper residue.

Target Kinases:

c-Met (Hepatocyte Growth Factor Receptor): Implicated in tumor growth, invasion, and

metastasis.

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Key driver of angiogenesis.

Axl/Mer: TAM family kinases involved in immune evasion and drug resistance.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic (HCl salt).

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid

inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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